Cas no 871-84-1 (1,7-OCTADIYNE)

1,7-OCTADIYNE structure
1,7-OCTADIYNE structure
Product Name:1,7-OCTADIYNE
CAS-Nr.:871-84-1
MF:C8H10
MW:106.165002346039
MDL:MFCD00008580
CID:40112
PubChem ID:24849918
Update Time:2024-10-26

1,7-OCTADIYNE Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,7-OCTADIYNE
    • Octadiyne
    • octa-1,7-diyne
    • NSC 35135
    • PD2DJ8KFZ6
    • 1,7-Octadiyne, 98%
    • AT23232
    • DTXCID9048566
    • Oct-1,7-diyne
    • EINECS 212-815-0
    • NSC35135
    • O0147
    • 871-84-1
    • UNII-PD2DJ8KFZ6
    • NSC-35135
    • 1,7 octadiyne
    • AS-79718
    • DTXSID1061233
    • AKOS015836215
    • MFCD00008580
    • NS00039174
    • MDL: MFCD00008580
    • Inchi: 1S/C8H10/c1-3-5-7-8-6-4-2/h1-2H,5-8H2
    • InChI-Schlüssel: DSOJWVLXZNRKCS-UHFFFAOYSA-N
    • Lächelt: C#CCCCCC#C
    • BRN: 1697275

Berechnete Eigenschaften

  • Genaue Masse: 106.07800
  • Monoisotopenmasse: 106.078
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 8
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 107
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 2.5
  • Topologische Polaroberfläche: 0A^2

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 0.8 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 27°C (estimate)
  • Siedepunkt: 135°C
  • Flammpunkt: Fahrenheit: 73.4° f
    Celsius: 23° c
  • Brechungsindex: n20/D 1.446(lit.)
  • Löslichkeit: Not miscible or difficult to mix.
  • PSA: 0.00000
  • LogP: 1.81320
  • Löslichkeit: Nicht bestimmt

1,7-OCTADIYNE Sicherheitsinformationen

  • Symbol: GHS02 GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H226,H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:UN 3295 3/PG 3
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 10-36/37/38
  • Sicherheitshinweise: S16-S26-S36/37/39
  • Identifizierung gefährlicher Stoffe: Xi
  • Gefahrenklasse:3
  • PackingGroup:III
  • TSCA:Yes
  • Lagerzustand:2-8°C
  • Sicherheitsbegriff:3
  • Verpackungsgruppe:III
  • Risikophrasen:R10

1,7-OCTADIYNE Zolldaten

  • HS-CODE:29012990

1,7-OCTADIYNE Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O815226-25ml
1,7-Octadiyne
871-84-1 98%
25ml
1,744.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
161292-10G
1,7-OCTADIYNE
871-84-1
10g
¥943.37 2023-12-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
O0147-25ML
1,7-Octadiyne
871-84-1 >98.0%(GC)
25ml
¥1570.00 2024-04-15
TRC
O148575-50mg
1,7-Octadiyne
871-84-1
50mg
$ 50.00 2022-06-03
TRC
O148575-100mg
1,7-Octadiyne
871-84-1
100mg
$ 65.00 2022-06-03
TRC
O148575-500mg
1,7-Octadiyne
871-84-1
500mg
$ 80.00 2022-06-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021788-25ml
1,7-OCTADIYNE
871-84-1 98%
25ml
¥1814 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021788-5ml
1,7-OCTADIYNE
871-84-1 98%
5ml
¥419 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O68730-25ml
Octa-1,7-diyne
871-84-1
25ml
¥1818.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O68730-5ml
Octa-1,7-diyne
871-84-1
5ml
¥568.0 2021-09-08

1,7-OCTADIYNE Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Hexane ;  12 h, 3 °C
Referenz
Reactivity of an aryl-substituted silicon-silicon triple bond: 1,2-disilabenzenes from the reactions of a 1,2-diaryldisilyne with alkynes
Han, Joon Soo; et al, Dalton Transactions, 2010, 39(39), 9238-9240

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
2.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
2.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
3.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
4.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Referenz
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
2.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
3.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
3.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
4.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
5.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Referenz
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Ytterbium, [η2-N-(diphenylmethylene)-4-fluorobenzenamine]hexakis(hexamethylphosp… ;  17 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Stereoisomer of [η2-N-(diphenylmethylene)benzenamine]tris(hexamethylphosphoric t… Solvents: Tetrahydrofuran
2.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis of lanthanide(II)-imine complexes and their use in carbon-carbon and carbon-nitrogen unsaturated bond transformation
Takaki, Ken; et al, Tetrahedron, 2003, 59(52), 10381-10395

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ;  rt → 8 °C; 1 h, 8 °C; 8 °C → rt; 2 h, rt
1.2 Reagents: Water Solvents: Water ;  < 35 °C
Referenz
Cyclic diynes by alkyne metathesis
Hellbach, Bjoern; et al, Synthesis, 2003, (16), 2535-2541

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Referenz
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
2.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Referenz
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
2.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
3.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Referenz
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
2.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
3.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
4.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
4.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
5.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
6.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Referenz
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
2.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
2.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
3.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
4.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
5.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
5.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
6.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
7.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Referenz
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
2.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
3.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
3.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
4.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
5.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
6.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
6.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
7.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
8.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Referenz
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Stereoisomer of [η2-N-(diphenylmethylene)benzenamine]tris(hexamethylphosphoric t… Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis of lanthanide(II)-imine complexes and their use in carbon-carbon and carbon-nitrogen unsaturated bond transformation
Takaki, Ken; et al, Tetrahedron, 2003, 59(52), 10381-10395

1,7-OCTADIYNE Raw materials

1,7-OCTADIYNE Preparation Products

1,7-OCTADIYNE Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:871-84-1)1,7-OCTADIYNE
Bestellnummer:A842028
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 06:55
Preis ($):211.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:871-84-1)1,7-OCTADIYNE
A842028
Reinheit:99%
Menge:25g
Preis ($):211.0
Email